N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, commonly known as DBeQ, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been used in various studies to investigate its mechanism of action and its potential applications in treating various diseases.
Wirkmechanismus
DBeQ inhibits USP14 by binding to its catalytic domain, leading to the accumulation of ubiquitinated proteins and the inhibition of proteasome function. This results in the activation of the unfolded protein response (UPR) pathway, leading to cell death in cancer cells and the clearance of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
DBeQ has been shown to have various biochemical and physiological effects, including the accumulation of ubiquitinated proteins, the inhibition of proteasome function, and the activation of the UPR pathway. It has also been shown to induce cell death in cancer cells and to promote the clearance of misfolded proteins in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DBeQ has several advantages for lab experiments, including its potency and selectivity for USP14, its ability to induce cell death in cancer cells, and its potential application in the treatment of various diseases. However, it also has some limitations, including its potential toxicity and the need for further studies to investigate its long-term effects.
Zukünftige Richtungen
There are several future directions for the use of DBeQ in scientific research, including its potential application in combination with other drugs for the treatment of cancer, its use in the treatment of neurodegenerative diseases, and its potential application in the treatment of viral infections. Further studies are also needed to investigate its long-term effects and potential toxicity in vivo.
Synthesemethoden
DBeQ is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzenesulfonyl chloride with 2-(3,4-dichlorobenzylthio) ethylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
DBeQ has been extensively used in scientific research as a potent inhibitor of the proteasome-associated deubiquitinase USP14. It has been shown to selectively target USP14, leading to the accumulation of ubiquitinated proteins and the inhibition of proteasome function. This has led to its potential application in the treatment of various diseases, including cancer, neurodegenerative diseases, and viral infections.
Eigenschaften
IUPAC Name |
N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2/c1-12(22)21-14-3-5-15(6-4-14)26(23,24)20-8-9-25-11-13-2-7-16(18)17(19)10-13/h2-7,10,20H,8-9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQGHVOOQPWFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.